N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound that features a unique combination of heterocyclic structures, including isoxazole and oxadiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The primary target of this compound is the Heat Shock Protein 90 (HSP90) . HSP90 is ubiquitously overexpressed in a broad spectrum of human cancers and has been recognized as an attractive target for cancer treatment .
Mode of Action
The compound interacts with HSP90, inhibiting its function . HSP90 plays a key role in the regulation of gene transcription. By displacing HSP90 from chromatin, the expression of key oncogenes can be inhibited .
Biochemical Pathways
The inhibition of HSP90 affects various biochemical pathways. It leads to the depletion of key signaling pathways and concomitant elevation of other heat shock proteins like HSP70 and HSP27 . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
Similar compounds have shown good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also leads to the functional inhibition of HSP90 by depleting key signaling pathways and concomitantly elevating HSP70 and HSP27 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the isoxazole and oxadiazole rings. One common method for synthesizing isoxazoles is through the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves coupling the isoxazole and oxadiazole intermediates with cyclopropanecarboxylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the isoxazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: A compound with a similar isoxazole core, known for its BRD4 inhibitory activity.
5-isoxazol-5-yl-2ʹ-deoxyuridine: An isoxazole derivative with antiviral properties.
Uniqueness
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is unique due to its combination of isoxazole and oxadiazole rings, which confer distinct biological activities. This dual functionality makes it a versatile compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7(5-1-2-5)11-9-13-12-8(15-9)6-3-4-10-16-6/h3-5H,1-2H2,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILOCYFJAQELQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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